4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one
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Overview
Description
4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a complex organic compound with a unique structure that combines an ethylphenyl group, a dimethyl group, and a sulfanylidene group within an octahydroquinazolinone framework
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and receptors in the body .
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of target proteins .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Similar compounds are known to be absorbed into the bloodstream, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been associated with various physiological effects, such as modulation of immune response and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria in the gut can lead to the production of this compound, which can then travel to the brain and alter the function of brain cells, leading to increased anxiety in mice . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with 7,7-dimethyl-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the ethylphenyl group.
Scientific Research Applications
4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-ethylphenol: A simpler compound with an ethyl group attached to a phenol ring.
7,7-dimethyl-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one: A precursor in the synthesis of the target compound.
Sulfoxides and sulfones: Oxidized derivatives of the target compound.
Uniqueness
4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-11-5-7-12(8-6-11)16-15-13(19-17(22)20-16)9-18(2,3)10-14(15)21/h5-8,16H,4,9-10H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNLRJOCXWKDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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